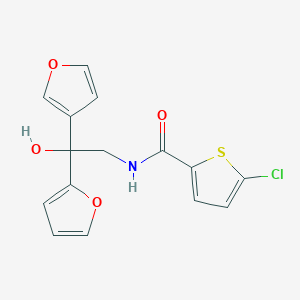

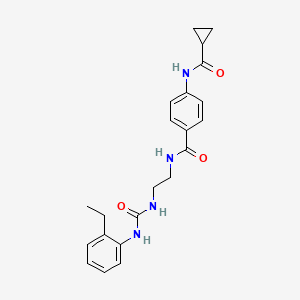

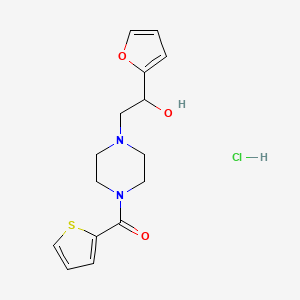

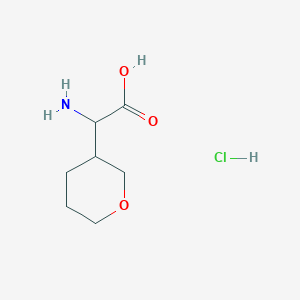

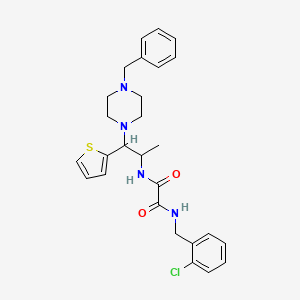

![molecular formula C8H13ClN2 B2603016 4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride CAS No. 2567496-15-3](/img/structure/B2603016.png)

4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

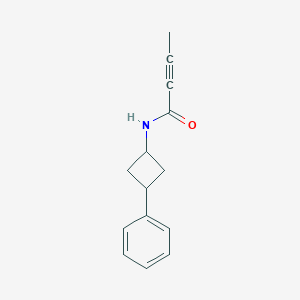

“4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride” is a chemical compound with the CAS Number: 2567496-15-3 . It has a molecular weight of 172.66 . The physical form of this compound is a powder .

Physical And Chemical Properties Analysis

As mentioned earlier, “4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 172.66 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

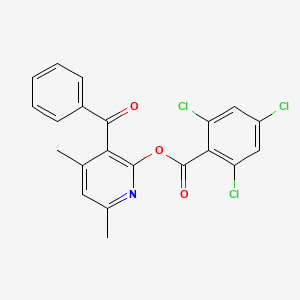

Diversity-Oriented Synthesis of Azaspirocycles

A study highlights the use of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane for the rapid access to omega-unsaturated dicyclopropylmethylamines. These compounds serve as precursors to a variety of heterocyclic azaspirocycles such as 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. The transformations involve selective ring-closing metathesis, epoxide opening, or reductive amination, yielding functionalized pyrrolidines, piperidines, and azepines. These scaffolds are considered of considerable relevance for chemistry-driven drug discovery due to their novel structural properties (Wipf, Stephenson, & Walczak, 2004).

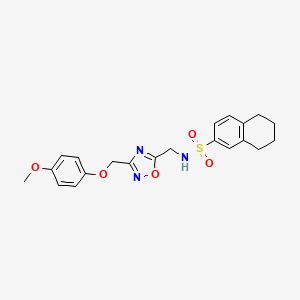

Electrophilic Amination of C-H-Acidic Compounds

Research on the electrophilic amination of C-H-acidic compounds using 1-oxa-2-azaspiro[2.5]octane has been explored. The study shows how reactions with malonic and cyanoacetic acid derivatives, among others, lead to the introduction of a 1-hydroxycyclohexylamino group at the acidic position. The stabilization reactions of the intermediate compounds allow for the formation of disubstituted 1,4-diazaspiro[4.5]decanones, which undergo further transformations to produce geminal diamino acid derivatives. This process exemplifies the versatility of azaspiro compounds in synthesizing complex structures with potential biological activity (Andreae, Schmitz, Wulf, & Schulz, 1992).

Novel Synthesis Approaches

A novel synthesis method for 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes showcases the diiron nonacarbonyl-assisted spirocyclization reaction, which achieves the synthesis and isolation of specific diastereomers. This method highlights the capability of utilizing azaspiro[4.4]nonane scaffolds in constructing complex molecules, potentially useful in the development of new pharmaceutical agents (Gravestock & McKenzie, 2002).

Anticancer and Antidiabetic Applications

Another study discusses the development of spirothiazolidines analogs with significant anticancer and antidiabetic properties. The synthesis involves reacting 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one with various nitrogen nucleophiles to yield compounds showing promising biological activities. This research underscores the potential of azaspiro compounds in the synthesis of bioactive molecules for therapeutic applications (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-azaspiro[2.5]octane-7-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c9-6-7-1-4-10-8(5-7)2-3-8;/h7,10H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPSJORKLMFJOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2(CC2)CC1C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

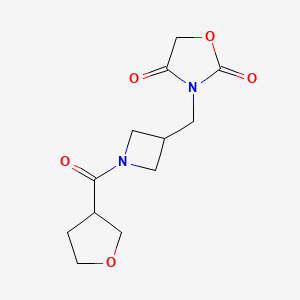

![3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2602936.png)

![3-Ethyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2602945.png)

![N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B2602950.png)